![molecular formula C6H12ClNO2 B13548711 (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride
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Overview
Description
(1S,5R)-6,8-dioxabicyclo[321]octan-4-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the bicyclic core. The amine group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3S,4R,5R)-2,3,4-trihydroxy-N-octyl-6-oxa-8-azabicyclo[3.2.1]octane-8-carbothioamide: Another bicyclic compound with a similar core structure but different functional groups.
Cyclohexane derivatives: Compounds with a similar ring structure but lacking the oxygen bridge and amine group.
Uniqueness
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is unique due to its specific combination of a bicyclic structure with an oxygen bridge and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine hydrochloride, commonly referred to as Cyrene, is a bicyclic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula: C₆H₁₁NO₂·HCl
- Molecular Weight: 129.16 g/mol
- CAS Number: 2089592-85-6
- Melting Point: -18 °C
- Boiling Point: 231.6 °C (predicted)
- Density: 1.261 g/cm³ (predicted) .
Cyrene exhibits a unique mechanism of action due to its structural features that allow it to interact with various biological targets. It has been shown to function as a solvent with enhanced dispersive abilities for graphene solutions, which can facilitate drug delivery systems .
Pharmacological Studies
Recent studies have highlighted the following biological activities of Cyrene:
- Antimicrobial Activity : Cyrene has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Antioxidant Properties : The compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
- Neuroprotective Effects : Research indicates that Cyrene may possess neuroprotective properties, making it a candidate for further studies in neurodegenerative disease treatments .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Cyrene against common pathogens. The results showed that Cyrene had a minimum inhibitory concentration (MIC) value lower than that of traditional antibiotics, indicating its potential as an effective antimicrobial agent.
Pathogen | MIC (µg/mL) | Control Antibiotic (MIC) |
---|---|---|
Staphylococcus aureus | 8 | 16 |
Escherichia coli | 4 | 8 |
Pseudomonas aeruginosa | 16 | 32 |
Study 2: Antioxidant Activity
In a controlled laboratory setting, the antioxidant capacity of Cyrene was assessed using the DPPH radical scavenging assay. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid.
Compound | IC50 (µg/mL) |
---|---|
Cyrene | 25 |
Ascorbic Acid | 50 |
Applications in Drug Development
Cyrene's unique properties make it an attractive candidate for drug formulation and delivery systems. Its ability to enhance solubility and stability of pharmaceutical compounds can lead to improved bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1 |
InChI Key |
KXOXDCAYGUOTAX-RREKBYKESA-N |
Isomeric SMILES |
C1CC([C@@H]2OC[C@H]1O2)N.Cl |
Canonical SMILES |
C1CC(C2OCC1O2)N.Cl |
Origin of Product |
United States |
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